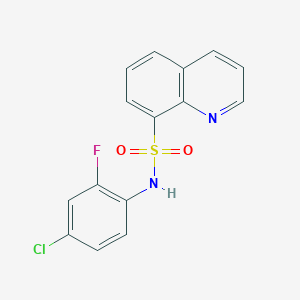

N-(4-chloro-2-fluorophenyl)quinoline-8-sulfonamide

Description

Properties

IUPAC Name |

N-(4-chloro-2-fluorophenyl)quinoline-8-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN2O2S/c16-11-6-7-13(12(17)9-11)19-22(20,21)14-5-1-3-10-4-2-8-18-15(10)14/h1-9,19H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZWRNPRLFRYSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)NC3=C(C=C(C=C3)Cl)F)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(4-chloro-2-fluorophenyl)quinoline-8-sulfonamide chemical structure properties

Class: 8-Aminoquinoline Sulfonamide Derivative | Primary Utility: Metalloenzyme Inhibition & PKM2 Modulation

Executive Summary

N-(4-chloro-2-fluorophenyl)quinoline-8-sulfonamide represents a specialized derivative of the "privileged" quinoline-8-sulfonamide scaffold. Unlike generic sulfonamides, the 8-substituted quinoline architecture confers unique bidentate chelating properties, allowing the molecule to act as a transition-state mimic for metalloenzymes (e.g., Carbonic Anhydrases, Matrix Metalloproteinases) and an allosteric modulator of Pyruvate Kinase M2 (PKM2).

The inclusion of the 4-chloro-2-fluorophenyl moiety is a strategic medicinal chemistry optimization:

-

2-Fluoro (Ortho): Induces conformational restriction via electrostatic repulsion with the sulfonyl oxygens, locking the bioactive pose and blocking metabolic deactivation at the sensitive ortho-position.

-

4-Chloro (Para): Enhances lipophilicity (

), improving membrane permeability and filling hydrophobic pockets within target active sites.

Structural Architecture & Electronic Properties

The molecule functions as a "molecular pincer." Its activity is governed by the proximity of the quinoline nitrogen (

2.1 The Chelation Pharmacophore

The core mechanism of action often involves the formation of a stable 5-membered chelate ring with divalent metal ions (

-

Acidic NH: The electron-withdrawing nature of the quinoline ring (via the sulfonyl group) and the halogenated aniline tail significantly lowers the

of the sulfonamide -

Bidentate Ligand: The

lone pair and the deprotonated

2.2 Physicochemical Profile (Predicted)

| Property | Value (Est.) | Significance |

| Formula | Core composition | |

| MW | 336.77 g/mol | Fragment-like, high ligand efficiency potential |

| cLogP | 3.2 - 3.8 | Lipophilic; good passive membrane permeability |

| TPSA | ~68 Ų | Excellent oral bioavailability range (<140 Ų) |

| pKa (NH) | 6.8 ± 0.5 | Acidic; exists as anion/neutral equilibrium at pH 7.4 |

| H-Bond Donors | 1 | Sulfonamide NH |

| H-Bond Acceptors | 4 | Sulfonyl O (x2), Quinoline N, Fluorine |

Synthetic Pathway & Protocols

The synthesis follows a nucleophilic substitution pathway (sulfonylation) under anhydrous conditions. The high reactivity of 8-quinolinesulfonyl chloride requires strict moisture control to prevent hydrolysis to the sulfonic acid.

3.1 Reaction Scheme (DOT Visualization)

Figure 1: Synthetic workflow for the coupling of the sulfonyl chloride warhead with the halogenated aniline tail.

3.2 Detailed Bench Protocol

Reagents: 8-Quinolinesulfonyl chloride (1.0 eq), 4-Chloro-2-fluoroaniline (1.1 eq), Pyridine (3.0 eq), Dichloromethane (DCM, Anhydrous).

-

Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon/Nitrogen.

-

Dissolution: Add 4-Chloro-2-fluoroaniline (1.1 mmol) and Pyridine (3.0 mmol) to anhydrous DCM (10 mL). Stir at 0°C (ice bath) for 10 minutes.

-

Addition: Dissolve 8-Quinolinesulfonyl chloride (1.0 mmol) in DCM (5 mL) and add dropwise to the amine solution over 15 minutes. Critical: Exothermic reaction; control rate to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup:

-

Quench with 1M HCl (to remove excess pyridine).

-

Extract organic layer with DCM (3x).

-

Wash with Brine, dry over

, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (SiO2, Gradient 0-30% EtOAc in Hexanes).

Biological Potential & Mechanism of Action[3][4][5]

This molecule is not merely a structural spacer; it acts as a bioactive effector in two primary domains.[4][5]

4.1 Metalloenzyme Inhibition (Carbonic Anhydrase / MMPs)

The 8-quinoline sulfonamide motif is a classic "Zinc Binder."

-

Mechanism: The deprotonated sulfonamide nitrogen binds directly to the catalytic

ion in the active site of enzymes like Carbonic Anhydrase (CA-II, CA-IX). -

Selectivity: The bulky 4-chloro-2-fluorophenyl tail interacts with the hydrophobic wall of the enzyme pocket, potentially conferring selectivity for specific isoforms over ubiquitous ones.

4.2 PKM2 Allosteric Modulation

Recent literature identifies quinoline-8-sulfonamides as activators/modulators of Pyruvate Kinase M2 (PKM2), a rate-limiting enzyme in cancer glycolysis (Warburg effect).

-

Binding: The molecule binds to the PKM2 subunit interface, stabilizing the tetrameric (active) form of the enzyme.

-

Effect: Forces cancer cells to shift from anabolic metabolism (building blocks) back to oxidative phosphorylation, potentially arresting tumor growth.

4.3 Pharmacophore Map (DOT Visualization)

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional zones of the molecule.

Experimental Validation: PKM2 Activity Assay

To validate the biological activity of this compound, the following enzymatic assay is recommended.

Objective: Measure the restoration of PKM2 activity (conversion of PEP to Pyruvate).

-

Reagents: Recombinant PKM2 enzyme, PEP (Phosphoenolpyruvate), ADP, LDH (Lactate Dehydrogenase), NADH.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM

. -

Procedure:

-

Incubate PKM2 (50 ng) with the test compound (0.1 - 100

) for 30 mins at RT. -

Add reaction mix: 0.5 mM PEP, 2 mM ADP, 0.2 mM NADH, 2 U LDH.

-

Readout: Monitor the decrease in Absorbance at 340 nm (oxidation of NADH to

) over 20 minutes.

-

-

Analysis: A decrease in

faster than the vehicle control indicates PKM2 activation.

References

-

BenchChem. (2025). The Advent of a Versatile Scaffold: A Technical Guide to the Discovery and History of Quinoline Sulfonamides.

-

National Institutes of Health (NIH). (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase.

-

MDPI Molecules. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety.

-

ResearchGate. (2025). Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity.

Sources

Strategic Development of Quinoline-8-Sulfonamide Scaffolds Targeting Gram-Positive Pathogens

This guide serves as a technical blueprint for the development and evaluation of quinoline-8-sulfonamide derivatives as potent antibacterial agents targeting Gram-positive pathogens.

Strategic Overview

The quinoline-8-sulfonamide scaffold represents a privileged structure in medicinal chemistry, distinct from classical sulfonamide antibiotics (sulfa drugs) which typically contain a para-amino-benzene-sulfonamide core targeting dihydropteroate synthase. In contrast, quinoline-8-sulfonamides leverage a unique bidentate chelation motif formed by the quinoline nitrogen (

This architecture allows for a dual-mechanism of action:

-

Metalloprotein Inhibition: Potent inhibition of bacterial Carbonic Anhydrases (CAs) and metalloproteases via

sequestration. -

Metal-Complex Toxicity: Formation of lipophilic Cu(II) or Zn(II) complexes that penetrate the bacterial cell wall, acting as ionophores or DNA-cleaving nucleases.

Recent studies indicate that 8-sulfonamido-quinoline derivatives exhibit superior potency against multidrug-resistant (MDR) Gram-positive strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, often outperforming standard fluoroquinolones in resistant isolates.

Pharmacophore Architecture & SAR Landscape

The biological activity of this scaffold is tightly governed by substitutions at the 8-position (sulfonamide interface) and the 2, 5, and 7-positions of the quinoline ring.

Structure-Activity Relationship (SAR) Map

-

Position 8 (Sulfonamide Linker): The core pharmacophore. The acidity of the sulfonamide -NH- is critical for metal coordination. Substitution on the sulfonamide nitrogen (

) with heteroaromatic rings (e.g., pyridine, thiazole) enhances coordination geometry and selectivity for bacterial CA isoforms. -

Position 2 (Steric Gate): Bulky groups here (e.g., methyl, phenyl) can sterically hinder metal complexation but may enhance lipophilicity and membrane permeability.

-

Positions 5 & 7 (Halogenation): Introduction of halogens (Cl, Br, I) or electron-withdrawing groups (

) at these positions modulates the

DOT Diagram: SAR Visualization

Caption: SAR map highlighting critical substitution zones on the quinoline-8-sulfonamide scaffold impacting antibacterial potency.

Mechanistic Pathways

The bactericidal activity of quinoline-8-sulfonamides is multifaceted. Unlike simple enzyme inhibitors, these compounds often act as "pro-ligands" that recruit intracellular metals to generate cytotoxic species.

Primary Mechanism: Carbonic Anhydrase (CA) Inhibition

Gram-positive bacteria rely on Carbonic Anhydrases (specifically

Secondary Mechanism: Metal-Mediated DNA Damage

Upon coordinating with

DOT Diagram: Mechanism of Action

Caption: Dual-mechanistic pathway involving enzyme inhibition and metal-mediated DNA toxicity leading to bacterial cell death.

Experimental Protocols

Synthesis of N-Substituted Quinoline-8-Sulfonamides

This protocol describes the synthesis of a representative high-potency derivative, N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide (HQSMP) , which serves as a robust lead compound.

Reagents:

-

Quinoline-8-sulfonyl chloride (CAS: 18704-37-5)

-

2-Picolylamine (Pyridin-2-ylmethanamine)

-

Pyridine (anhydrous) or Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Ethanol (for recrystallization)[1]

Workflow:

-

Activation: Dissolve quinoline-8-sulfonyl chloride (1.0 eq, ~2.0 g) in anhydrous DCM (20 mL) under an inert atmosphere (

). -

Addition: Cool the solution to 0°C. Add the base (Pyridine, 2.0 eq) dropwise to scavenge HCl generated during the reaction.

-

Coupling: Add 2-picolylamine (1.0 eq) slowly to the stirred solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor progress via TLC (Mobile phase: DCM/MeOH 95:5).

-

Quenching & Workup: Pour the reaction mixture into ice-cold water (50 mL). Extract with DCM (3 x 30 mL). Wash the organic layer with brine, dry over anhydrous

, and concentrate in vacuo. -

Purification: Recrystallize the crude solid from hot ethanol to yield pure HQSMP as off-white crystals.

-

Validation: Confirm structure via

-NMR (distinct sulfonamide NH peak ~8.5-9.0 ppm) and HRMS.

-

Metal Complexation (Optional but Recommended)

To synthesize the metal complex (e.g., Cu(II)-HQSMP):

-

Dissolve HQSMP (2 eq) in Methanol.

-

Add

(1 eq) dissolved in Methanol dropwise. -

Stir at room temperature for 4 hours. The precipitate formed is the complex

. Filter and dry.

Biological Evaluation & Data Analysis

MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines. Organisms: S. aureus ATCC 29213 (Control), S. aureus ATCC 43300 (MRSA), E. faecalis ATCC 29212.

Protocol:

-

Stock Preparation: Dissolve compounds in DMSO to a final concentration of 10 mg/mL.

-

Dilution: Prepare serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in 96-well plates. Final test range: 0.125 – 128

. -

Inoculum: Adjust bacterial culture to

McFarland standard, then dilute 1:100 into the wells to achieve -

Incubation: Incubate at 37°C for 16–20 hours (24h for MRSA).

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

Comparative Activity Data

The following table summarizes the potency of key quinoline-8-sulfonamide derivatives against Gram-positive strains, derived from recent literature.

| Compound Class | Derivative Type | Organism | MIC ( | Activity Level |

| Ligand Only | Quinoline-8-sulfonamide (Unsubstituted) | S. aureus | 64 - 128 | Moderate |

| Ligand Only | N-(pyridin-2-ylmethyl)-Q-8-S (HQSMP) | S. aureus | 8 - 16 | Good |

| Metal Complex | Cd(II)-[Q-8-S derivative] | S. aureus | 0.19 | Excellent |

| Metal Complex | Cu(II)-[HQSMP] | MRSA | 2 - 4 | Excellent |

| Hybrid | 8-Hydroxy-5-sulfonamide-alkyne (Cmpd 3c) | MRSA | 1 - 2 | Excellent |

| Control | Ciprofloxacin | S. aureus | 0.5 - 1 | Standard |

Note: Metal complexes, particularly Cadmium (Cd) and Copper (Cu), show significantly enhanced potency due to increased lipophilicity and the synergistic toxicity of the metal ion, though Cd toxicity limits clinical use. Cu/Zn complexes represent safer therapeutic leads.

References

-

Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. Molecules. [Link][2][3]

-

Evaluation of DNA and BSA-Binding, Nuclease Activity, and Anticancer Properties of New Cu(II) and Ni(II) Complexes with Quinoline-Derived Sulfonamides. International Journal of Molecular Sciences. [Link]

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. International Journal of Molecular Sciences. [Link]

-

Quinazoline-sulfonamides with potent inhibitory activity against the α-carbonic anhydrase from Vibrio cholerae. Bioorganic & Medicinal Chemistry. [Link]

Sources

Deciphering the Structure-Activity Relationship (SAR) of Halogenated Quinoline Sulfonamides: A Comprehensive Guide for Drug Discovery

Executive Summary & Molecular Architecture

The quinoline scaffold—a fused bicyclic N-heterocyclic system—is a highly privileged motif in medicinal chemistry, historically recognized for its broad spectrum of pharmacological activities ranging from antimalarial to anticancer applications[1]. When functionalized with a sulfonyl (-SO₂-) group, the resulting quinoline sulfonamides exhibit profound therapeutic potential, acting as multi-target-directed ligands (MTDLs)[2].

The structural synergy between the rigid, electron-deficient quinoline core and the flexible, hydrogen-bonding capable sulfonamide linker creates an ideal pharmacophore for interacting with diverse enzymatic pockets. Recent advancements in rational drug design have demonstrated that halogenation (the strategic placement of fluorine, chlorine, bromine, or iodine) on this scaffold dramatically alters its physicochemical properties, target affinity, and metabolic stability[1][3]. This whitepaper provides an in-depth analysis of the Structure-Activity Relationship (SAR) of halogenated quinoline sulfonamides, detailing the mechanistic causality behind their efficacy and outlining self-validating protocols for their synthesis and evaluation.

Mechanistic Causality: The Role of Halogenation in SAR

The introduction of halogen atoms into the quinoline sulfonamide framework is not merely a steric modification; it fundamentally rewrites the molecule's electronic and thermodynamic interaction profile.

-

Electronic Modulation & pKa Shifts: Halogens are highly electronegative. Substituting a halogen at the 4- or 8-position of the quinoline ring withdraws electron density via inductive effects, which can lower the pKa of adjacent functional groups[1]. This alters the ionization state of the sulfonamide moiety at physiological pH, directly impacting membrane permeability and oral bioavailability.

-

Halogen Bonding (X-Bonding): Unlike standard hydrogen bonds, halogens (particularly Cl, Br, and I) possess an anisotropic electron distribution, creating an electrophilic region known as the "sigma-hole." This allows halogenated quinolines to form highly directional, non-covalent interactions with nucleophilic residues (e.g., backbone carbonyl oxygens or sulfur atoms in cysteine) within target enzyme pockets, significantly increasing binding affinity[3].

-

Conformational Locking: Bulky halogens like bromine or iodine introduce steric hindrance that restricts the free rotation of the sulfonamide linker. This "conformational locking" reduces the entropic penalty upon binding to rigid targets like Carbonic Anhydrase (CA) or Monoamine Oxidase (MAO), leading to enhanced potency[4].

Multi-Target Pharmacological Pathways

Halogenated quinoline sulfonamides exert their biological effects through distinct, receptor-specific mechanisms.

-

Anticancer Activity (Apoptosis Induction): Certain derivatives enhance the transcriptional activity of tumor suppressors p53 and p21, altering the ratio of anti-apoptotic (BCL-2) to pro-apoptotic proteins, thereby triggering programmed cell death[1][2]. Furthermore, metal complexes (e.g., Gold(III)) of 8-substituted quinoline sulfonamides have shown greater cytotoxic activity than cisplatin against breast and colon carcinoma cell lines[4].

-

Neuroprotection (Anti-Alzheimer's): Quinoline sulfonamides act as potent, competitive dual inhibitors of Monoamine Oxidase (MAO-A/B) and Cholinesterases (AChE/BChE). By inhibiting MAO, they reduce oxidative stress in the central nervous system, offering a neuroprotective effect critical for treating cognitive decline.

-

Antimicrobial Action: The sulfonamide moiety acts as a competitive inhibitor of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway[2]. Halogenated derivatives, particularly heavy metal complexes (Cd, Zn, Cu), exhibit excellent eradication activities against multidrug-resistant strains like MRSA and E. coli[3][5].

Fig 1. Multi-target pharmacological pathways of halogenated quinoline sulfonamides.

Quantitative SAR Data Analysis

To illustrate the impact of structural modifications, the following table consolidates quantitative biological data across various targets and halogenation patterns.

| Compound Scaffold | Halogen Substitution | Target / Assay | Potency (IC₅₀ / MIC / Kd) | Reference Context |

| Quinoline-sulfonamide (a12) | Unsubstituted | MAO-B Inhibition | 0.47 ± 0.03 µM | Neurotherapeutic |

| Quinoline-sulfonamide (a5) | Unsubstituted | MAO-A Inhibition | 0.59 ± 0.04 µM | Neurotherapeutic |

| 8-aminoquinoline-sulfonamide Cd(II) | 4-Chloro | S. aureus (MIC) | 1.90 × 10⁻⁴ mg/mL | Antibacterial[5] |

| 8-aminoquinoline-sulfonamide Cd(II) | 4-Chloro | E. coli (MIC) | 6.09 × 10⁻³ mg/mL | Antibacterial[5] |

| Fluorescein-8-aminoquinoline (QZ1) | 2-Chloro | Zn(II) Binding (Kd) | 33 ± 2 µM | Fluorescent Sensor[6] |

| 8-hydroxy-N-methyl-quinoline-5-sulfonamide | Unsubstituted | HFF-1 (Toxicity) | >100 µM | Anticancer Selectivity[1] |

Insight: The data reveals that while unsubstituted quinoline sulfonamides possess baseline neurotherapeutic activity, the introduction of a 4-chloro substitution combined with metal complexation (e.g., Cadmium II) exponentially increases antibacterial potency[5].

Self-Validating Experimental Protocols

To ensure reproducibility, experimental workflows must be designed as self-validating systems. Below are standardized protocols for the synthesis and biological evaluation of these compounds.

Fig 2. Self-validating experimental workflow for synthesis and biological evaluation.

Protocol A: Bench-Stable Synthesis via Aminosulfonylation

Traditional synthesis of sulfonamides relies on highly reactive and toxic sulfonyl chlorides or gaseous SO₂. This protocol utilizes potassium metabisulfite (K₂S₂O₅) as a bench-stable surrogate[5].

-

Step 1: Reagent Preparation. In a round-bottom flask, combine the halogenated quinoline derivative (1.0 eq) and K₂S₂O₅ (2.0 eq) in a polar aprotic solvent (e.g., DMSO).

-

Causality: K₂S₂O₅ decomposes in situ to release a controlled, stoichiometric amount of SO₂, bypassing the toxicity and quantitation errors associated with gaseous SO₂[5].

-

-

Step 2: Coupling. Add the corresponding amine (1.5 eq) and a palladium catalyst. Stir at 80°C for 4 hours.

-

Step 3: Workup. Quench the reaction with water and extract using CH₂Cl₂[2]. Wash the organic layer with brine to remove residual DMSO.

-

Self-Validation Mechanism: Monitor the reaction via TLC. Post-purification, utilize ¹H and ¹³C NMR with an internal standard (e.g., TMS) to confirm the integration of the sulfonamide proton (typically appearing as a broad singlet around 8.0–10.0 ppm depending on hydrogen bonding).

Protocol B: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Evaluating the neuroprotective potential requires precise kinetic measurements.

-

Step 1: Enzyme Preparation. Recombinant human MAO-A and MAO-B are diluted in potassium phosphate buffer (pH 7.4).

-

Step 2: Pre-Incubation. Incubate the enzyme with varying concentrations of the halogenated quinoline sulfonamide for 15 minutes at 37°C.

-

Causality: Sulfonamides often act as slow-binding or competitive inhibitors. Pre-incubation allows the inhibitor-enzyme complex to reach thermodynamic equilibrium, preventing the artificial underestimation of the compound's potency.

-

-

Step 3: Substrate Addition. Add kynuramine (substrate) and incubate for an additional 30 minutes. The reaction is stopped by adding NaOH.

-

Step 4: Fluorometric Measurement. Measure the fluorescence of the cleavage product (4-hydroxyquinoline) at Ex/Em = 310/400 nm.

-

Self-Validation Mechanism: Include Clorgyline (selective MAO-A inhibitor) and Selegiline (selective MAO-B inhibitor) as positive controls. Calculate the Z'-factor for the assay plates; a Z'-factor > 0.5 validates the assay's robustness and signal-to-noise ratio.

Conclusion

The structure-activity relationship of halogenated quinoline sulfonamides demonstrates that minor atomic substitutions yield profound macroscopic pharmacological effects. By leveraging the electron-withdrawing nature and halogen-bonding capabilities of halogens (Cl, Br, F), researchers can fine-tune these scaffolds to selectively target critical enzymes like MAO, DHPS, or Carbonic Anhydrase. Moving forward, the integration of these halogenated ligands into transition metal complexes (e.g., Zn, Cd, Cu) represents the next frontier in developing potent, multi-targeting therapeutics against drug-resistant pathogens and complex neurodegenerative diseases.

References

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview , nih.gov,1

-

A Review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids , researchgate.net, 3

-

A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs , nih.gov, 4

-

Hybrid Quinoline-Sulfonamide Complexes (M) Derivatives with Antimicrobial Activity , researchgate.net, 5

-

Exploring the therapeutic potential of sulfonylquinoline motifs , benchchem.com, 2

-

Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors , rsc.org,

-

QZ1 and QZ2: rapid, reversible quinoline-derivatized fluoresceins for sensing biological Zn(II) , scispace.com, 6

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

Targeting the Warburg Effect: Quinoline-8-sulfonamide Small Molecule Inhibitors of PKM2 Isoform

Executive Summary

This technical guide explores the pharmacological landscape of Quinoline-8-sulfonamide derivatives , a chemical scaffold traditionally recognized for PKM2 activation (e.g., DASA-58), now re-engineered as potent PKM2 inhibitors .

While the activation of PKM2 promotes tetramerization to reverse the Warburg effect, recent medicinal chemistry efforts (notably Chrobak et al., 2023) have demonstrated that specific structural modifications—particularly the incorporation of 1,2,3-triazole moieties —can invert this activity. These novel inhibitors lock PKM2 in a low-activity state or disrupt its metabolic flux, starving cancer cells of the ATP and biosynthetic intermediates required for proliferation.

The Biological Target: PKM2 and the Metabolic Switch[1][2]

The Dimer-Tetramer Paradox

Pyruvate Kinase M2 (PKM2) is the rate-limiting enzyme of glycolysis in rapidly dividing cells. Its function is dictated by its oligomeric state:

-

Tetramer (High Activity): Converts Phosphoenolpyruvate (PEP) to Pyruvate + ATP.[1] Promotes oxidative phosphorylation (OXPHOS).

-

Dimer (Low Activity): Accumulates glycolytic intermediates for biosynthesis (nucleotides, amino acids). Translocates to the nucleus to act as a transcriptional co-activator (HIF-1α, β-catenin).

Therapeutic Rationale for Inhibition

While activators force the tetramer state to stop the "Warburg Effect," inhibitors are designed for a different strategic outcome:

-

Metabolic Starvation: Complete blockade of glycolysis in cells solely dependent on the Warburg phenotype.

-

Nuclear Blockade: Preventing the non-metabolic, pro-tumorigenic functions of nuclear PKM2.

Signaling Pathway Visualization

The following diagram illustrates the bifurcation of PKM2 signaling and the intervention point of Quinoline-8-sulfonamide inhibitors.

Figure 1: Mechanism of Action. Quinoline-8-sulfonamide inhibitors target the PKM2 dimer, preventing catalytic tetramerization and reducing pyruvate output.

Chemical Structure & Synthesis Strategy

The Scaffold Shift: From DASA-58 to Compound 9a

The quinoline-8-sulfonamide scaffold was popularized by DASA-58 , a well-known activator. However, recent SAR (Structure-Activity Relationship) studies indicate that introducing a 1,2,3-triazole linker via "Click Chemistry" alters the binding mode, turning the molecule into a modulator/inhibitor.

| Feature | DASA-58 (Activator) | Novel Sulfonamides (Inhibitors) |

| Core Scaffold | Quinoline-8-sulfonamide | Quinoline-8-sulfonamide |

| Linker | Direct amide/aniline | 1,2,3-Triazole (via CuAAC) |

| Key Interaction | Stabilizes subunit interface (Tetramer) | Distorts active site or locks inactive Dimer |

| Outcome | Increased Pyruvate | Decreased Pyruvate |

Synthesis Workflow (CuAAC "Click" Reaction)

The synthesis of these inhibitors relies on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2] This modular approach allows for rapid library generation.

Figure 2: Synthetic route for generating triazole-substituted quinoline-8-sulfonamide inhibitors.

Experimental Protocols for Validation

To validate a quinoline-8-sulfonamide as an inhibitor (and distinguish it from an activator), the following protocols must be executed.

PKM2 Enzyme Activity Assay (LDH Coupled)

This assay measures the consumption of NADH, which is directly proportional to the pyruvate produced by PKM2.

Reagents:

-

Recombinant human PKM2 protein.[1]

-

Substrates: PEP (Phosphoenolpyruvate), ADP.[1]

-

Coupling Enzyme: Lactate Dehydrogenase (LDH).

-

Indicator: NADH.

Protocol:

-

Preparation: Dilute recombinant PKM2 (50 ng/well) in Assay Buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2).

-

Incubation: Add test compound (Quinoline-8-sulfonamide derivative) at varying concentrations (0.1 µM – 100 µM). Incubate for 30 mins at room temperature.

-

Initiation: Add Master Mix containing PEP (0.5 mM), ADP (0.5 mM), NADH (0.2 mM), and LDH (2 U/mL).

-

Measurement: Monitor absorbance at 340 nm (NADH depletion) every 30 seconds for 20 minutes.

-

Analysis:

-

Activator Control (DASA-58): Rapid decrease in OD340 (Steep slope).

-

Inhibitor Candidate: Slower decrease in OD340 compared to DMSO control (Flatter slope).

-

Intracellular Pyruvate Quantification

A critical secondary assay to confirm the compound works in a cellular context (e.g., A549 lung cancer cells).[2]

Protocol:

-

Seeding: Seed A549 cells (2 x 10^5 cells/well) in 6-well plates.

-

Treatment: Treat with IC50 concentration of the inhibitor for 24–72 hours.

-

Lysis: Lyse cells using Pyruvate Assay Buffer. Centrifuge at 10,000 x g to remove insoluble material.

-

Reaction: Mix supernatant with Pyruvate Probe and Enzyme Mix (Colorimetric or Fluorometric kit).

-

Readout: Measure OD 570 nm.

-

Success Criterion: A significant reduction in intracellular pyruvate levels compared to control indicates inhibition. (Note: Activators typically increase pyruvate flux or leave it high).

-

Key Data: Inhibitor vs. Activator Profile[6]

The following table summarizes the divergent effects of the quinoline-8-sulfonamide scaffold based on substitution patterns, referencing key literature data.

| Compound Class | Representative Molecule | Substitution Pattern | PKM2 Effect | Cellular Phenotype | Reference |

| Activator | DASA-58 | 2,6-disubstituted aniline | Increases Vmax | Promotes Tetramer; Suppresses HIF-1α | Anastasiou et al. [1] |

| Activator | TEPP-46 | Thieno-pyrrole sulfonamide | Increases Affinity for PEP | Strong Tetramerization | Anastasiou et al.[3] [1] |

| Inhibitor | Compound 9a | 1,2,3-Triazole linked | Reduces Activity | Decreased Pyruvate ; G2/M Arrest | Chrobak et al.[2] [2] |

| Inhibitor | Naphthoquinone derivs.[4] | (Structural Analog) | Competitive Inhibition | Cytotoxicity in A549 | Ning et al. [3] |

Technical Insight: The introduction of the 1,2,3-triazole ring via click chemistry (Compound 9a) is the structural determinant that likely shifts the molecule from a stabilizer of the active site (activator) to a steric hinderer or conformational locker (inhibitor) [2].

Conclusion and Future Directions

The quinoline-8-sulfonamide scaffold is a "privileged structure" in PKM2 pharmacology. While historically synonymous with allosteric activation (DASA-58), recent evidence confirms that triazole-functionalized quinoline-8-sulfonamides act as inhibitors.

For Drug Development Professionals:

-

Screening: Do not assume all sulfonamides are activators. Include "Pyruvate Reduction" as a primary endpoint in HTS.

-

Selectivity: Verify selectivity against PKM1 (expressed in normal tissue) to ensure a therapeutic window.

-

Combination: These inhibitors show high potential when combined with oxidative stress inducers, as they prevent cancer cells from shunting glucose into the Pentose Phosphate Pathway for antioxidant production.

References

-

Anastasiou, D., et al. (2012).[5] "Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis."[6][7][3][5][8][9] Nature Chemical Biology, 8(10), 839–847.[5] Link

-

Chrobak, E., et al. (2023).[4][1][2] "Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study." International Journal of Molecular Sciences, 24(6), 5227. Link

-

Ning, X., et al. (2017). "Discovery of novel naphthoquinone derivatives as inhibitors of the tumor cell specific M2 isoform of pyruvate kinase."[4] European Journal of Medicinal Chemistry, 138, 343-352. Link

-

Vander Heiden, M. G., et al. (2010). "Identification of small molecule inhibitors of pyruvate kinase M2." Biochemical Pharmacology, 79(8), 1118-1124. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. DASA-58 | CAS:1203494-49-8 | activator of pyruvate kinase M2 (PKM2) | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. bbrc.in [bbrc.in]

- 7. researchgate.net [researchgate.net]

- 8. Recent progress in the development of small molecule pyruvate kinase M2 inhibitors: 2020-2025. | Read by QxMD [read.qxmd.com]

- 9. DASA-58 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Navigating the Frontier of Antibacterial Drug Discovery: A Technical Guide to DNA Gyrase Inhibition

A Note to the Researcher: This guide was initially conceptualized to provide an in-depth analysis of the binding affinity of 4-chloro-2-fluoroaniline derivatives to DNA gyrase. However, a comprehensive search of the current scientific literature and patent databases did not yield specific studies or quantitative data on this particular chemical scaffold in the context of DNA gyrase inhibition.

Therefore, this document has been expertly curated to serve as a broader, yet equally valuable, technical guide for researchers, scientists, and drug development professionals. It provides a deep dive into the principles and methodologies for identifying, characterizing, and optimizing novel inhibitors of bacterial DNA gyrase, a clinically validated and critical antibacterial target. The principles and protocols detailed herein are directly applicable to the investigation of any novel chemical scaffold, including the 4-chloro-2-fluoroaniline class, should such derivatives be synthesized and explored in the future.

Part 1: The Imperative for Novel DNA Gyrase Inhibitors

The relentless rise of antibiotic resistance is a global health crisis, demanding the urgent discovery of new antibacterial agents with novel mechanisms of action.[1] Bacterial DNA gyrase, a type II topoisomerase, represents a prime target for such endeavors.[2] This essential enzyme introduces negative supercoils into DNA, a process vital for DNA replication, transcription, and repair.[3] Its absence in higher eukaryotes makes it an attractive target for selective antibacterial therapy.[2]

The clinical success of fluoroquinolones, which target the GyrA subunit of DNA gyrase, has validated this enzyme as a druggable target.[3][4] However, the widespread emergence of fluoroquinolone-resistant strains, often due to mutations in the quinolone resistance-determining region (QRDR) of the gyrA gene, necessitates the exploration of new chemical entities that can circumvent these resistance mechanisms.[5] This has spurred research into non-quinolone inhibitors that may bind to different sites on the enzyme, such as the ATP-binding pocket on the GyrB subunit.[6]

This guide will provide a comprehensive framework for the discovery and characterization of novel DNA gyrase inhibitors, from initial screening to detailed mechanistic studies.

Part 2: The Target: Understanding DNA Gyrase Structure and Function

Bacterial DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2).[3] The GyrA subunits are responsible for DNA binding and the breakage-reunion activity, while the GyrB subunits harbor the ATPase activity that powers the supercoiling reaction.[3]

The catalytic cycle of DNA gyrase can be conceptualized as a "two-gate" mechanism, involving a series of conformational changes that enable the passage of one DNA segment through a transient double-strand break in another.

Caption: The catalytic cycle of DNA gyrase.

Inhibitors can interfere with this process at various stages. For instance, fluoroquinolones trap the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of toxic double-strand breaks.[7] In contrast, inhibitors like novobiocin competitively inhibit the ATPase activity of the GyrB subunit.[3]

Part 3: Experimental Workflow for Identifying and Characterizing DNA Gyrase Inhibitors

The identification and characterization of novel DNA gyrase inhibitors typically follows a multi-step experimental workflow.

Caption: Experimental workflow for DNA gyrase inhibitor discovery.

High-Throughput Screening (HTS) for Hit Identification

The initial step in discovering novel inhibitors is often a high-throughput screen of a compound library. Several assay formats are amenable to HTS.

This is a direct measure of DNA gyrase activity. The assay monitors the conversion of relaxed plasmid DNA to its supercoiled form.

Protocol: Agarose Gel-Based DNA Supercoiling Assay

-

Reaction Setup: In a 20-30 µL reaction volume, combine the following components in a microcentrifuge tube or 96-well plate:

-

35 mM Tris-HCl (pH 7.5)

-

24 mM KCl

-

4 mM MgCl2

-

2 mM DTT

-

1.8 mM spermidine

-

1 mM ATP

-

6.5% (w/v) glycerol

-

0.1 mg/mL albumin

-

~0.5 µg relaxed plasmid DNA (e.g., pBR322)

-

Test compound at desired concentrations (typically in DMSO, ensure final DMSO concentration is non-inhibitory, e.g., <5%)

-

E. coli DNA gyrase (the amount of enzyme should be optimized to achieve ~80-90% supercoiling in the absence of inhibitor)

-

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye (e.g., 4 µL of 5% SDS, 25% Ficoll, 0.025% bromophenol blue).

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TBE buffer. Run the gel at a low voltage (e.g., 2 V/cm) for several hours to resolve the relaxed and supercoiled DNA topoisomers.

-

Visualization and Quantification: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Gold) and visualize under UV light. Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software.

For higher throughput, fluorescence-based assays are often employed.

-

Fluorescence Polarization (FP) Assay: This technique is particularly useful for identifying inhibitors that target the ATPase activity of the GyrB subunit. It measures the binding of a fluorescently labeled ATP analog or a known GyrB inhibitor to the enzyme.[8]

Protocol: Fluorescence Polarization Assay for GyrB Binding

-

Reagent Preparation:

-

Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100.

-

Fluorescent Probe: A fluorescently labeled ligand known to bind to the GyrB ATP pocket (e.g., a TAMRA-labeled novobiocin analog). The concentration of the probe should be optimized to give a stable and robust fluorescence polarization signal.

-

DNA Gyrase B subunit.

-

-

Reaction Setup: In a low-volume black microplate (e.g., 384-well), add:

-

Assay buffer

-

GyrB subunit (at a concentration that results in significant binding of the fluorescent probe)

-

Test compound at various concentrations

-

-

Incubation: Incubate the plate at room temperature for a defined period to allow binding to reach equilibrium.

-

Fluorescent Probe Addition: Add the fluorescent probe to all wells.

-

Final Incubation: Incubate for another period to allow the binding of the probe to equilibrate.

-

Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate filters.

-

Data Analysis: A decrease in fluorescence polarization indicates displacement of the fluorescent probe by the test compound.

-

Supercoiling-Dependent Fluorescence Quenching (SDFQ) Assay: This assay utilizes a DNA substrate that exhibits a change in fluorescence upon supercoiling, providing a real-time, homogeneous assay format.[9]

Hit Confirmation and IC50 Determination

Compounds identified as "hits" in the primary HTS are then subjected to secondary assays to confirm their activity and determine their potency, typically by generating a dose-response curve to calculate the half-maximal inhibitory concentration (IC50). The DNA supercoiling assay is often used as a gold-standard secondary assay.

Data Presentation: IC50 Values of Representative DNA Gyrase Inhibitors

| Compound | Target Subunit | IC50 (µM) | Reference |

| Ciprofloxacin | GyrA | 11.5 (vs. E. coli DNA gyrase) | [10] |

| Novobiocin | GyrB | ~0.01 (vs. E. coli DNA gyrase) | [11] |

| N-phenylpyrrolamide derivative | GyrB | 0.047 (vs. E. coli DNA gyrase) | [6] |

| Pyrazole derivative (3k) | Not specified | 0.15 µg/mL (vs. S. aureus DNA gyrase) | [1] |

Mechanism of Action (MoA) Studies

Once potent inhibitors are identified, it is crucial to elucidate their mechanism of action.

-

ATPase Assay: To determine if a compound targets the GyrB subunit, its effect on the ATPase activity of DNA gyrase can be measured. A common method is a coupled-enzyme assay where ATP hydrolysis is linked to the oxidation of NADH, which can be monitored spectrophotometrically.

-

Cleavage Complex Assay: To investigate if a compound acts as a "gyrase poison" like fluoroquinolones, a cleavage complex assay can be performed. This assay detects the stabilization of the covalent enzyme-DNA intermediate.

-

Surface Plasmon Resonance (SPR): SPR provides real-time, label-free detection of binding events. One of the interacting partners (e.g., DNA gyrase) is immobilized on a sensor chip, and the other (the inhibitor) is flowed over the surface. The change in the refractive index upon binding is measured, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).

Experimental Workflow: Surface Plasmon Resonance (SPR) for Binding Kinetics

Caption: A typical workflow for an SPR experiment to determine binding kinetics.

Part 4: Structure-Activity Relationship (SAR) and Lead Optimization

The data gathered from the various assays are used to establish a structure-activity relationship (SAR). This involves systematically modifying the chemical structure of the hit compounds and evaluating the impact of these changes on their binding affinity and inhibitory activity. This iterative process of design, synthesis, and testing is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of the lead compounds.

For instance, in a series of pyrazole derivatives, it was found that certain substitutions on the benzoyl ring significantly influenced their inhibitory activity against DNA gyrase.[1] Similarly, for N-phenylpyrrolamides, modifications to the pyrrole and phenyl rings led to substantial improvements in potency.[6]

Part 5: Conclusion and Future Directions

The discovery of novel DNA gyrase inhibitors is a promising strategy to combat the growing threat of antibiotic resistance. A systematic and multi-faceted approach, combining robust biochemical and biophysical assays, is essential for the successful identification and optimization of new lead compounds. While the specific binding affinity of 4-chloro-2-fluoroaniline derivatives to DNA gyrase remains to be explored, the methodologies outlined in this guide provide a clear roadmap for such an investigation. Future research in this area should focus on exploring diverse chemical scaffolds, elucidating novel mechanisms of inhibition, and leveraging structural biology to guide rational drug design.

References

- Bradbury, B. J., & Pucci, M. J. (2008). Recent advances in the discovery and development of novel antibacterial agents. Current opinion in pharmacology, 8(5), 571-578.

- Chen, Y., et al. (2014). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)

- Collin, F., Karkare, S., & Maxwell, A. (2011). Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. Applied microbiology and biotechnology, 92(3), 479-497.

- Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392.

- Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15.

- Houghtaling, M. A., et al. (2011). A high-throughput fluorescence polarization assay for inhibitors of gyrase B. Journal of biomolecular screening, 16(1), 85-93.

- Laurin, P., et al. (1999). Structure-activity relationship in two series of aminoalkyl substituted coumarin inhibitors of gyrase B. Bioorganic & medicinal chemistry letters, 9(19), 2875-2878.

- Maxwell, A. (1997). DNA gyrase as a drug target. Trends in microbiology, 5(3), 102-109.

- O'Donnell, M. E., & Lindsley, C. W. (2006). A supercoiling-dependent fluorescence quenching-based high-throughput assay for the discovery of DNA gyrase inhibitors. Assay and drug development technologies, 4(5), 533-542.

- Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in microbiology, 22(8), 438-445.

- Sissi, C., & Palumbo, M. (2003). The quinolone family: from antibacterial to anticancer agents. Current medicinal chemistry-Anti-cancer agents, 3(6), 439-450.

- Tebug, S. F., et al. (2018). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 23(10), 2635.

- Tunitskaya, V. L., et al. (2011). Inhibition of DNA gyrase by levofloxacin and related fluorine-containing heterocyclic compounds.

- Yule, I. A., et al. (2014). Pyridine-3-carboxamide-6-yl-ureas as novel inhibitors of bacterial DNA gyrase: Structure based design, synthesis, SAR and antimicrobial activity. Bioorganic & medicinal chemistry letters, 24(4), 1184-1188.

- Zeslawska, E., et al. (2019). New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. European Journal of Medicinal Chemistry, 180, 45-59.

- Zhang, L., et al. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Infectious Diseases, 8(10), 2058-2070.

- Panda, S. S., et al. (2020). Design, synthesis, antimicrobial, and DNA gyrase inhibitory properties of fluoroquinolone-dichloroacetic acid hybrids. Chemical biology & drug design, 95(2), 248-259.

- Drlica, K., Hiasa, H., Kerns, R., Malik, M., Mustaev, A., & Zhao, X. (2009). Quinolones: action and resistance updated. Current topics in medicinal chemistry, 9(11), 981-1008.

- Bax, B. D., et al. (2010). A new class of bacterial type II topoisomerase inhibitor.

- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574.

- Chen, C. R., Malik, M., Snyder, M., & Drlica, K. (1996). DNA gyrase and topoisomerase IV on the bacterial chromosome: quinolone-induced DNA cleavage. Journal of molecular biology, 258(4), 627-637.

Sources

- 1. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial and DNA Gyrase-Inhibitory Activities of Novel Clorobiocin Derivatives Produced by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 9. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. digitalcommons.fiu.edu [digitalcommons.fiu.edu]

The Therapeutic Potential of Quinoline Sulfonamides in Combating Bovine Mastitis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Bovine mastitis remains one of the most pervasive and costly diseases affecting the global dairy industry. The economic burden, stemming from reduced milk production, treatment costs, and premature culling, is exacerbated by the escalating crisis of antimicrobial resistance (AMR). Standard therapies are losing efficacy against key mastitis pathogens, creating an urgent need for novel therapeutic agents. This guide explores the therapeutic potential of quinoline sulfonamides, a class of hybrid antibacterial compounds, as a next-generation treatment for bovine mastitis. By combining two distinct and synergistic mechanisms of action—the inhibition of bacterial DNA gyrase by the quinoline moiety and the disruption of folate synthesis by the sulfonamide moiety—these compounds represent a promising strategy to overcome existing resistance mechanisms and provide a durable and effective treatment. This document synthesizes the current preclinical evidence, outlines a clear roadmap for future development, and provides the detailed protocols necessary to advance this promising class of molecules from the laboratory to clinical application.

Part 1: The Challenge of Bovine Mastitis

Bovine mastitis is a multi-faceted disease characterized by inflammation of the mammary gland, primarily in response to bacterial infection. Its impact extends from animal welfare and farm economics to public health concerns over milk quality and antimicrobial resistance.

The Microbial Landscape and Economic Impact

The primary causative agents of mastitis are a diverse group of bacteria, broadly classified as either contagious or environmental pathogens. Contagious pathogens, such as Staphylococcus aureus and Streptococcus agalactiae, spread from cow to cow, often during milking, and can establish chronic, subclinical infections that are difficult to eradicate.[1] Environmental pathogens, including coliforms like Escherichia coli and species such as Streptococcus uberis, are acquired from the cow's surroundings. S. aureus is a particularly challenging pathogen, responsible for an estimated 40% of bovine mastitis cases and known for its ability to form biofilms and evade the host immune system.[2]

The economic consequences are substantial, costing the U.S. dairy industry alone an estimated $1.7-2 billion annually.[3] These losses are a composite of decreased milk yield and quality, discarded milk due to antibiotic residues, increased veterinary and medication costs, and the ultimate loss of animals.[3]

The Antimicrobial Resistance Crisis

The widespread use of antibiotics in mastitis therapy has inevitably led to the selection and proliferation of resistant bacterial strains.[4][5] Resistance mechanisms are varied and increasingly common. For sulfonamides, resistance is often conferred by the acquisition of sul1, sul2, and sul3 genes, which code for altered forms of the dihydropteroate synthetase (DHPS) enzyme that have a lower affinity for the drug.[4][6] In pathogens like S. aureus, resistance to fluoroquinolones can arise from mutations in the genes encoding its target enzymes, DNA gyrase and topoisomerase IV.[2] The emergence of methicillin-resistant Staphylococcus aureus (MRSA) in dairy cattle is a significant concern, as it limits treatment options and poses a potential public health threat through the food chain.[2][7] This growing resistance underscores the inadequacy of the current antimicrobial arsenal and the critical need for innovation.

Part 2: Quinoline Sulfonamides: A Novel Hybrid Antibacterial Class

Hybrid drug design is an intelligent strategy to combat antimicrobial resistance. By covalently linking two different pharmacophores, a single molecule can engage multiple targets, potentially leading to synergistic activity, a broader antibacterial spectrum, and a lower propensity for the development of resistance.[8] Quinoline sulfonamides exemplify this approach.

Dual-Target Mechanism of Action

Quinoline-sulfonamide hybrids are rationally designed to inhibit two distinct, essential pathways in bacterial metabolism.[8][9]

-

The Quinoline Moiety: DNA Synthesis Inhibition : The quinoline core is structurally related to quinolone antibiotics. Its primary mechanism of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase), an enzyme crucial for introducing negative supercoils into DNA, a process essential for DNA replication and transcription.[8][9] By binding to the enzyme-DNA complex, the quinoline moiety stabilizes DNA strand breaks, leading to a rapid cessation of DNA synthesis and bacterial death.

-

The Sulfonamide Moiety: Folate Synthesis Inhibition : As structural analogs of p-aminobenzoic acid (PABA), sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS).[10][11] This enzyme catalyzes a critical step in the bacterial synthesis of folic acid. Since bacteria cannot utilize exogenous folate, this pathway is essential for the production of purines, thymidine, and ultimately, DNA, RNA, and proteins.[10] This pathway is absent in mammals, making it a selective target for antibacterial therapy.[8]

The combination of these two mechanisms in a single molecule creates a powerful therapeutic agent. It not only attacks the bacterium on two fronts but also makes the simultaneous development of resistance a much less probable event.

Caption: Proposed dual-target mechanism of quinoline sulfonamides.

Part 3: Preclinical Evidence for Efficacy Against Mastitis Pathogens

While direct in vivo studies in cattle are not yet available, a growing body of preclinical research demonstrates the potent antibacterial activity of novel quinoline sulfonamide derivatives against a spectrum of bacteria, including key mastitis pathogens.

In Vitro Antibacterial Spectrum

Numerous studies have reported the synthesis and subsequent in vitro evaluation of various quinoline sulfonamide series.[12] These compounds have shown promising activity against both Gram-positive and Gram-negative bacteria. Notably, certain derivatives of 8-hydroxyquinoline-5-sulfonamide have demonstrated efficacy against methicillin-resistant S. aureus (MRSA) comparable to that of conventional antibiotics like oxacillin and ciprofloxacin.[13][14] This is particularly relevant for treating challenging, resistant cases of bovine mastitis. The table below summarizes the minimum inhibitory concentration (MIC) values for representative compounds from this class against relevant bacterial strains.

| Compound Class/Derivative | S. aureus (ATCC 29213) | MRSA (Clinical Isolate) | E. faecalis (ATCC 29212) | E. coli (ATCC 25922) | P. aeruginosa | Reference |

| 8-hydroxyquinoline-5-sulfonamides (Series 3c) | Active (Comparable to Oxacillin) | Active (Comparable to Ciprofloxacin) | Active | Not Reported | Not Reported | [13][14] |

| Quinoline-Sulfonamide Hybrid (QS-3) | Not Reported | Not Reported | 128 µg/mL | 128 µg/mL | 64 µg/mL | [15] |

| N-(quinolin-8-yl)-4-chlorobenzenesulfonamide cadmium (II) Complex | 0.19 µg/mL | Not Reported | Not Reported | 6.09 µg/mL | Not Reported | [12][16] |

| 8-sulfonamidoquinolines (with Zinc) | Active | Not Reported | Not Reported | Active | Not Reported | [17] |

Note: Data is compiled from multiple studies and represents a range of different derivatives. Direct comparison should be made with caution. MIC values are converted to µg/mL where necessary for consistency.

Structure-Activity Relationship (SAR) Insights

Initial research has provided valuable insights into the structural features required for antibacterial activity. For instance, studies on 8-hydroxyquinoline-5-sulfonamides have revealed that an unsubstituted phenolic group at the 8-position of the quinoline ring is a key structural fragment necessary for biological activity.[13][18] Blocking this group, for example through methylation, leads to a total loss of antibacterial effect.[13] This understanding is critical for guiding the rational design and optimization of future derivatives with enhanced potency and improved pharmacological properties.

Part 4: A Roadmap for Therapeutic Development

Translating the preclinical promise of quinoline sulfonamides into a viable veterinary therapeutic requires a structured and rigorous development pathway. This involves a sequence of in vitro and in vivo studies designed to establish a comprehensive profile of the candidate molecule's efficacy, safety, and pharmacokinetics.

Experimental Workflow for Preclinical Evaluation

The development of a new antibacterial agent follows a logical progression from initial discovery to preclinical validation. The primary stages include target identification, lead compound synthesis, comprehensive in vitro screening, and finally, evaluation in animal models before consideration for clinical trials.

Caption: A generalized workflow for antibacterial drug development.

Protocol: Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a bacterium after overnight incubation. It is a fundamental measure of a drug's potency. The broth microdilution method is a standard technique.[9]

Objective: To determine the MIC of quinoline sulfonamide derivatives against key mastitis pathogens.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial isolates (e.g., S. aureus, E. coli), adjusted to a 0.5 McFarland standard

-

Test compounds (quinoline sulfonamides) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (bacteria in broth without drug)

-

Negative control (broth only)

Methodology:

-

Preparation of Bacterial Inoculum: a. Culture the bacterial strain on an appropriate agar plate overnight at 37°C. b. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

-

Preparation of Test Compounds: a. Create a stock solution of the quinoline sulfonamide derivative in DMSO. b. Perform serial two-fold dilutions of the stock solution in CAMHB across the wells of a 96-well plate to obtain a range of test concentrations.

-

Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well containing the test compound dilutions. b. Include positive and negative controls on each plate. c. Seal the plates and incubate at 37°C for 18-24 hours.[9]

-

Determination of MIC: a. After incubation, visually inspect the plates for turbidity (bacterial growth). b. The MIC is the lowest concentration of the compound in which there is no visible growth.[9]

Future Directions: Pharmacokinetics and In Vivo Models

While in vitro data is promising, the successful development of a mastitis therapeutic hinges on its performance in vivo.

-

Pharmacokinetics (PK) in Dairy Cattle: The absorption, distribution, metabolism, and excretion (ADME) profile of a lead candidate must be determined in the target species. For mastitis, intramammary administration is the most common route.[19] Key questions to be answered include:

-

How well does the drug distribute throughout the udder tissue?

-

What concentrations are achieved in the milk?[20]

-

How quickly is the drug and its metabolites eliminated, and what are the implications for milk and meat withdrawal times?[22] Pharmacokinetic parameters for existing sulfonamides in cattle can serve as a benchmark, though significant variation exists between compounds.[20][22]

-

-

In Vivo Efficacy Models: The ultimate proof of concept requires demonstrating efficacy in a relevant animal model. An induced mastitis model, where a controlled dose of a pathogen like S. aureus or S. uberis is infused into the teat canal, is a standard approach.[17] Key endpoints would include clinical signs of mastitis, bacterial counts in milk, and somatic cell count (SCC) as a marker of inflammation.

Part 5: Regulatory and Commercialization Landscape

The path to market for a new veterinary antimicrobial is governed by stringent regulatory frameworks designed to ensure the safety of the target animal, the consumer, and the environment.

Navigating Veterinary Drug Approval

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require a comprehensive data package demonstrating a drug's quality, safety, and efficacy.[23] The International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH) provides guidelines to streamline this process across major regions.[23]

Addressing Residues and Withdrawal Times

A critical component of the regulatory submission for a food-producing animal is the determination of drug residue depletion and the establishment of appropriate withdrawal times for milk and meat. For sulfonamides, a maximum residue limit (MRL) of 100 µg/kg (100 ppb) in milk and tissues is generally applied.[24] Rigorous studies are required to determine the time needed after the last treatment for drug residues to fall below this MRL, ensuring the safety of the food supply.[22] In the United States, extra-label use of sulfonamides in lactating dairy cattle is prohibited, highlighting the need for specific approvals and clear label directions.[22]

Conclusion

The escalating threat of antimicrobial resistance in bovine mastitis pathogens demands a paradigm shift in therapeutic strategies. Quinoline sulfonamides, with their novel dual-target mechanism, represent a scientifically robust and promising avenue of research. The existing preclinical data strongly supports their potent antibacterial activity against key mastitis-causing bacteria, including resistant strains. However, this potential is yet to be realized. The critical next steps involve a focused effort on lead optimization to improve potency and drug-like properties, followed by a comprehensive evaluation of pharmacokinetics, safety, and in vivo efficacy in dairy cattle. By following the rigorous development roadmap outlined in this guide, the scientific community can work towards translating the promise of quinoline sulfonamides into an effective and durable solution to one of the most significant challenges in veterinary medicine.

References

- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). MDPI.

- A Comparative Analysis of the Antibacterial Spectrum of Novel Quinoline-Sulfonamide Derivatives. (2025). Benchchem.

- Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. (n.d.). RSC Publishing.

- A Comparative Analysis of the Antibacterial Spectrum: 2-Chloroquinoline-6-sulfonamide Derivatives versus Ciprofloxacin. (2025). Benchchem.

- Hybrid Quinoline-Sulfonamide Complexes (M) Derivatives with Antimicrobial Activity. (2025). MDPI.

- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). National Center for Biotechnology Information.

- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). MDPI.

- Sulfonamides, Trimethoprim, & Quinolones. (n.d.). AccessPharmacy.

- Antibiotic resistance in mastitis-causing bacteria: Exploring antibiotic-resistance genes, underlying mechanisms, and their implications for dairy animal and public health. (n.d.). National Center for Biotechnology Information.

- Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. (2025). National Center for Biotechnology Information.

- Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. (2020). MDPI.

- Repurposing Ionophores as novel antimicrobial agents for the treatment of bovine mastitis caused by Gram-positive pathogens. (2025). ResearchGate.

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). National Center for Biotechnology Information.

- Frequently used therapeutic antimicrobials and their resistance patterns on Staphylococcus aureus and Escherichia coli in mastitis affected lactating cows. (n.d.). National Center for Biotechnology Information.

- Detection of Antibiotic Resistance, Virulence Gene, and Drug Resistance Gene of Staphylococcus aureus Isolates from Bovine Mastitis. (2022). American Society for Microbiology.

- Combating Bovine Mastitis in the Dairy Sector in an Era of Antimicrobial Resistance: Ethno-veterinary Medicinal Option as a Viable Alternative Approach. (n.d.). Frontiers.

- Bovine mastitis and antibiotic resistance patterns in Selalle smallholder dairy farms, central Ethiopia. (2008). National Center for Biotechnology Information.

- Alternatives to Antimicrobial Treatment in Bovine Mastitis Therapy: A Review. (2023). National Center for Biotechnology Information.

- Bovine mastitis therapy and why it fails. (n.d.). ResearchGate.

- Bovine Mastitis Pathogens and Trends in Resistance to Antibacterial Drugs. (n.d.). National Mastitis Council.

- Treatment of Mastitis Using Agents Other Than Antibiotics and Sulfonamides. (n.d.). Journal of the American Veterinary Medical Association.

- Licensing and Approval of Antimicrobial Agents for Use in Animals. (n.d.). National Center for Biotechnology Information.

- Sulfonamides and Sulfonamide Combinations Use in Animals. (n.d.). MSD Veterinary Manual.

- Pharmaceutical compositions and treatment of mastitis. (n.d.). Google Patents.

- Sulfonamides and Sulfonamide Combinations Use in Animals. (n.d.). MSD Veterinary Manual.

- In vitro efficacy of Tylosin and Enrofloxacin in treatment of bovine mastitis causing bacteria in Omdurman locality. (2020). Online Journal of Animal and Feed Research.

- COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS. (n.d.). European Medicines Agency.

- Pharmacokinetics of sulphadimidine following IM administration in cattle calves. (2024). The Pharma Innovation Journal.

- Research progress on the hazards of sulfonamide residues in livestock products and detection techniques. (2023). CABI Digital Library.

Sources

- 1. ojafr.ir [ojafr.ir]

- 2. Antibiotic resistance in mastitis-causing bacteria: Exploring antibiotic-resistance genes, underlying mechanisms, and their implications for dairy animal and public health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AU2013283375A1 - Pharmaceutical compositions and treatment of mastitis - Google Patents [patents.google.com]

- 4. Frequently used therapeutic antimicrobials and their resistance patterns on Staphylococcus aureus and Escherichia coli in mastitis affected lactating cows - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nmconline.org [nmconline.org]

- 6. Frontiers | Combating Bovine Mastitis in the Dairy Sector in an Era of Antimicrobial Resistance: Ethno-veterinary Medicinal Option as a Viable Alternative Approach [frontiersin.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 11. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 21. veterinarypaper.com [veterinarypaper.com]

- 22. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 23. Licensing and Approval of Antimicrobial Agents for Use in Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ema.europa.eu [ema.europa.eu]

Methodological & Application

Preparation of N-(4-chloro-2-fluorophenyl)quinoline-8-sulfonamide stock solution in DMSO

An Application Note and Protocol for the Preparation of N-(4-chloro-2-fluorophenyl)quinoline-8-sulfonamide Stock Solution in DMSO

Introduction

This compound is a synthetic organic compound featuring a quinoline backbone linked to a sulfonamide group, which in turn is substituted with a 4-chloro-2-fluorophenyl moiety. The quinoline and sulfonamide structural motifs are present in numerous compounds with established pharmacological activities. Quinoline derivatives have demonstrated a wide range of biological effects, including antimicrobial and anticancer properties.[1][2] Similarly, the sulfonamide group is a key component of sulfa drugs, which are known to inhibit bacterial growth by interfering with folic acid synthesis.[3]

Recent research into quinoline-sulfonamide hybrids has revealed their potential as novel therapeutic agents. For instance, some derivatives have been shown to act as modulators of the tumor cell-specific M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism.[4][5] Others have been investigated as inhibitors of the NF-κB pathway, which is crucial for cell proliferation and survival in cancer.[6] Furthermore, some quinoline derivatives are proposed to exhibit antibacterial activity by acting as zinc ionophores, disrupting bacterial zinc homeostasis.[7]

Given the potential for diverse biological activities, this compound is a compound of interest for researchers in drug discovery and chemical biology. A consistently prepared, high-quality stock solution is fundamental for obtaining reliable and reproducible results in any downstream biological assay. Dimethyl sulfoxide (DMSO) is the solvent of choice for many such compounds due to its broad-ranging solvency.[8]

This document provides a detailed protocol for the preparation, handling, and storage of a stock solution of this compound in DMSO, designed for researchers, scientists, and drug development professionals.

Materials and Equipment

Reagents:

-

This compound (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

-

Inert gas (e.g., Argon or Nitrogen)

Equipment:

-

Analytical balance (readability to at least 0.1 mg)

-

Weighing paper or boat

-

Microspatula

-

Sterile, amber glass vial with a PTFE-lined screw cap

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Sonicator (water bath)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves (e.g., nitrile)

Quantitative Data Summary

| Parameter | Value | Notes |

| Compound Name | This compound | |

| Molecular Formula | C₁₅H₉ClFN₂O₂S | |

| Molecular Weight (MW) | 335.78 g/mol | Calculated value. Always confirm with the Certificate of Analysis from your supplier. |

| Target Stock Concentration | 10 mM | A common starting concentration for many in vitro assays. |

| Solvent | Anhydrous DMSO | Ensures stability and minimizes degradation due to moisture. |

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.

Step 1: Pre-Preparation and Safety

1.1. Don a full set of Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. 1.2. Perform all manipulations of the solid compound and DMSO within a chemical fume hood to minimize inhalation exposure.[9] 1.3. Ensure all glassware and equipment are clean, dry, and free of contaminants.

Step 2: Calculation of Required Mass

2.1. The required mass of the compound can be calculated using the following formula: Mass (mg) = Target Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) 2.2. For a 10 mM (0.010 M) stock solution in 1 mL (0.001 L): *Mass (mg) = 0.010 mol/L * 0.001 L * 335.78 g/mol * 1000 mg/g = 3.36 mg

Step 3: Weighing the Compound

3.1. Place a clean, dry weighing boat on the analytical balance and tare the balance to zero. 3.2. Carefully weigh out approximately 3.36 mg of this compound using a microspatula. Record the exact mass. 3.3. It is crucial to be precise. If the weighed mass deviates slightly, you must recalculate the exact volume of DMSO to add to achieve the 10 mM concentration.

Step 4: Dissolution in DMSO

4.1. Carefully transfer the weighed compound into a sterile, amber glass vial. 4.2. Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the vial. 4.3. Secure the cap tightly on the vial. 4.4. Vortex the vial for 1-2 minutes to facilitate dissolution. 4.5. Visually inspect the solution against a light source. If any solid particles remain, proceed to the next step. 4.6. Place the vial in a water bath sonicator and sonicate for 5-10 minutes. This provides energy to break up any small aggregates. 4.7. If the compound is still not fully dissolved, gentle warming in a 37°C water bath for a short period may be attempted. However, be cautious as heat can degrade some compounds. 4.8. Once the compound is fully dissolved, the solution should be clear and free of any visible particulates.

Step 5: Aliquoting and Storage

5.1. To avoid repeated freeze-thaw cycles which can lead to compound degradation and moisture introduction, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. 5.2. Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to a month), -20°C is generally sufficient.[1] 5.3. Clearly label all aliquots with the compound name, concentration, date of preparation, and your initials.

Workflow Diagram

Caption: Workflow for preparing a 10 mM stock solution of this compound in DMSO.

Scientific Integrity & Logic

Causality Behind Experimental Choices

-